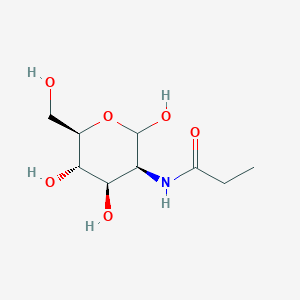
n-propanoyl mannosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-propanoyl mannosamine is a carbohydrate derivative This compound is characterized by its multiple hydroxyl groups and a propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-propanoyl mannosamine typically involves the protection of hydroxyl groups followed by the introduction of the propanamide group. Common synthetic routes include:
Protection of Hydroxyl Groups: Using reagents like acetyl chloride or benzyl chloride to protect the hydroxyl groups.
Introduction of Propanamide Group: This step involves the reaction of the protected sugar with propanoyl chloride in the presence of a base like pyridine.
Deprotection: Finally, the protected groups are removed using hydrogenation or acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
n-propanoyl mannosamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Tosyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of tosylated or mesylated derivatives.
Applications De Recherche Scientifique
Biotechnology
Role in Glycosylation:
N-Propanoyl mannosamine serves as a critical building block for synthesizing glycosylated compounds. These compounds are essential for developing biopharmaceuticals and vaccines, as they enhance the efficacy and specificity of therapeutic agents. The incorporation of this compound into glycoproteins can modify their biological properties, making them more effective in targeting diseases .
Drug Development
Targeting Cellular Pathways:
In drug formulation, this compound is utilized to create novel drug candidates that target specific cellular pathways. For instance, studies have shown that this compound can enhance the therapeutic efficacy of treatments by modifying the surface antigens on cells, thereby improving drug delivery and action .
Case Study: Multiple Myeloma Treatment
Research involving this compound has demonstrated its potential in treating multiple myeloma. The anti-N-propanoyl polysialic acid monoclonal antibody (anti-NprPSA mAb) was found to inhibit tumor growth by binding to modified surface antigens on myeloma cells. This interaction led to increased apoptosis in treated cells, showcasing the compound's therapeutic potential .
Food Industry
Potential as Food Additive:
this compound is being explored for its properties as a food additive. Its ability to improve texture and stability in food products makes it a candidate for enhancing the quality of various consumables. This application is particularly relevant in developing healthier food options that maintain palatability while reducing unhealthy additives .
Cosmetics
Moisturizing Properties:
In the cosmetic industry, this compound is studied for its moisturizing effects. It is incorporated into skincare formulations aimed at enhancing hydration and overall skin health. Its ability to interact positively with skin cells positions it as a valuable ingredient in cosmetic products designed for hydration and skin repair .
Research on Glycobiology
Understanding Biological Processes:
this compound is pivotal in glycobiology research, particularly in understanding carbohydrate roles in biological processes such as cell signaling and immune responses. Studies have utilized this compound to investigate how modifications in glycosylation affect cellular interactions and immune system function .
Comprehensive Data Table
Mécanisme D'action
The mechanism of action of n-propanoyl mannosamine involves its interaction with specific molecular targets and pathways. It can inhibit enzymes like glycosidases by binding to their active sites, thereby preventing the breakdown of carbohydrates. This inhibition can lead to various biological effects, including modulation of glucose levels and anti-inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-[(2S,3R,4R,5S,6R)-4-[(2R,3R,4S,5S,6R)-5-Hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-[(3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide .
- **N-[(3R,4R,5S,6R)-2,5-Dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide .
Uniqueness
n-propanoyl mannosamine is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit glycosidases and its potential therapeutic applications make it a compound of significant interest in scientific research.
Propriétés
Formule moléculaire |
C9H17NO6 |
|---|---|
Poids moléculaire |
235.23 g/mol |
Nom IUPAC |
N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide |
InChI |
InChI=1S/C9H17NO6/c1-2-5(12)10-6-8(14)7(13)4(3-11)16-9(6)15/h4,6-9,11,13-15H,2-3H2,1H3,(H,10,12)/t4-,6+,7-,8-,9?/m1/s1 |
Clé InChI |
RTEOJYOKWPEKKN-TVCQNHEDSA-N |
SMILES isomérique |
CCC(=O)N[C@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O |
SMILES canonique |
CCC(=O)NC1C(C(C(OC1O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















